The compound 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide is a complex organic molecule with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This compound is classified under triazole derivatives, which are known for their diverse biological activities.
This compound can be identified by its Chemical Abstracts Service (CAS) number 397266-64-7 and has a molecular formula of C12H19N7O2S. Its molecular weight is approximately 325.39 g/mol. The structure includes a triazole core, which is a five-membered ring containing three nitrogen atoms, making it a member of the broader class of triazole-containing compounds known for their pharmacological properties .
The synthesis of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide typically involves multi-step synthetic routes that include:
These reactions are typically conducted under controlled conditions to optimize yield and purity .
The molecular structure of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide can be represented using various chemical notation systems:
CCOC(=O)CSc1nnc2n1c(NCC)nc(n2)NCC
This notation provides a linear representation of the molecular structure highlighting the connectivity between atoms.
The compound's reactivity can be characterized by several types of chemical reactions:
These reactions are crucial for modifying the compound to enhance its pharmacological properties and efficacy against specific targets like cancer cells .
The mechanism of action for compounds like 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide often involves:
Research indicates that related compounds have demonstrated significant cytotoxicity in various cancer cell lines through these mechanisms .
The physical properties of this compound include:
Chemical properties include:
These properties are essential for determining the suitability of this compound for various applications in medicinal chemistry .
The primary applications of 2-{[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-N-(2-ethylphenyl)acetamide are:
This compound represents a promising area for further research into novel therapeutic agents targeting cancer and possibly other diseases influenced by similar mechanisms .
CAS No.: 4678-45-9
CAS No.: 20298-86-6
CAS No.: 102-94-3
CAS No.: 4720-09-6
CAS No.:
CAS No.: 4685-03-4